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molecular formula C13H18O3 B1596196 2-Butoxyethyl benzoate CAS No. 5451-76-3

2-Butoxyethyl benzoate

Cat. No. B1596196
M. Wt: 222.28 g/mol
InChI Key: NMBQBIACXMPEQB-UHFFFAOYSA-N
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Patent
US08568523B1

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON (CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER (CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627930) DIMETHYL SUCCINATE (CAS No: 106650) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE: (CAS No: 8028-48-6) SYN: ORANGE TERPENE, TERPENE HYDROCARBON, ORANGE RIND STEAM DISTILLATE
[Compound]
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 22
[Compound]
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=O)[CH2:12][CH2:13]CCC(OC)=O.[C:23](OC)(=O)CCC(OC)=O.C(OCCCC)(=O)/C=C\C(OCCCC)=O.C(OC(=O)C=CC(OCCCC)=O)CCC.C(OCCCC)(=O)/C=C\C([O-])=O.C(OC(=O)C1C=CC=CC=1)CCC.C(OC(=O)/C=C\C(OCCCC)=O)CCC.C(OCCCC)(=O)C1C=CC=CC=1.C(OCCOCCCC)(=O)C1C=CC=CC=1.C(C1C=CC(C(OCCO)=O)=CC=1)CCC.C(OCCCCCCCC)(=O)C1C=CC=CC=1.C([O-])(=O)C1C=CC=CC=1>CO>[CH3:11][CH2:12][CH2:13][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH3:23] |f:6.7|

Inputs

Step One
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OCCCC)(=O)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=CC(=O)OCCCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)OCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O.C(CCC)OC(\C=C/C(=O)OCCCC)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O
Step Twelve
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCOCCCC
Step Fifteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(C(=O)OCCO)C=C1
Step 16
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCCCC
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Step 19
Name
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step 23
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=CC=C1)=O
Step 28
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08568523B1

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON (CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER (CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627930) DIMETHYL SUCCINATE (CAS No: 106650) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE: (CAS No: 8028-48-6) SYN: ORANGE TERPENE, TERPENE HYDROCARBON, ORANGE RIND STEAM DISTILLATE
[Compound]
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 22
[Compound]
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=O)[CH2:12][CH2:13]CCC(OC)=O.[C:23](OC)(=O)CCC(OC)=O.C(OCCCC)(=O)/C=C\C(OCCCC)=O.C(OC(=O)C=CC(OCCCC)=O)CCC.C(OCCCC)(=O)/C=C\C([O-])=O.C(OC(=O)C1C=CC=CC=1)CCC.C(OC(=O)/C=C\C(OCCCC)=O)CCC.C(OCCCC)(=O)C1C=CC=CC=1.C(OCCOCCCC)(=O)C1C=CC=CC=1.C(C1C=CC(C(OCCO)=O)=CC=1)CCC.C(OCCCCCCCC)(=O)C1C=CC=CC=1.C([O-])(=O)C1C=CC=CC=1>CO>[CH3:11][CH2:12][CH2:13][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH3:23] |f:6.7|

Inputs

Step One
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OCCCC)(=O)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=CC(=O)OCCCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)OCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O.C(CCC)OC(\C=C/C(=O)OCCCC)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O
Step Twelve
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCOCCCC
Step Fifteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(C(=O)OCCO)C=C1
Step 16
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCCCC
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Step 19
Name
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step 23
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=CC=C1)=O
Step 28
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08568523B1

Procedure details

SYNTHETIC ISOPARAFFINIC HYDROCARBON (CAS No: 64742—48—9) SYN: BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER (CAS No. 67784—80—9) SYN: C14-C24 METHYL ESTER, FATTY ACID METHYL ESTER, SOYA METHYL ESTER, METHYL SOYATE MB METHYL BENZOATE (CAS No: 93—58—3) SYN: MB, BENZOIC ACID METHYL ESTER, BENZOIC ACID ESTER of METHANOL, NIOBE OIL DBE—DIBASIC ESTER—DUPONT NAME FOR BLEND OF: DIMETHYL GLUTURATE (CAS No: 1119—40—0) DIMETHYL ADIPATE (CAS No: 627930) DIMETHYL SUCCINATE (CAS No: 106650) DBM: DIBUTYL MALEATE (CAS No: 105—76—0) SYN: 2_BUTENEDIOIC ACID DIBUTYL ESTER, BUTYL MALEATE, MALEIC ACID DIBUTYL ESTER BUTYL BENZOATE (CAS No: 136—60—7) SYN: BUTYL BENZOATE, n_BUTYL BENZOATE, BENZOIC ACID n_BUTYL ESTER, BENZOIC ACID BUTYL ESTER BCB BUTYL CELLOSOLVE BENZOATE (CAS No: 5451—76—3) SYN: BUTOXYETHYL BENZOATE, ETHYLENE GLYCOL MONOBUTYL BENZOATE, BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE (CAS No: 5444—75—7) SYN: OCTYL BENZOATE, 2EH BENZOATE, BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE: (CAS No: 8028-48-6) SYN: ORANGE TERPENE, TERPENE HYDROCARBON, ORANGE RIND STEAM DISTILLATE
[Compound]
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 22
[Compound]
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11](OC)(=O)[CH2:12][CH2:13]CCC(OC)=O.[C:23](OC)(=O)CCC(OC)=O.C(OCCCC)(=O)/C=C\C(OCCCC)=O.C(OC(=O)C=CC(OCCCC)=O)CCC.C(OCCCC)(=O)/C=C\C([O-])=O.C(OC(=O)C1C=CC=CC=1)CCC.C(OC(=O)/C=C\C(OCCCC)=O)CCC.C(OCCCC)(=O)C1C=CC=CC=1.C(OCCOCCCC)(=O)C1C=CC=CC=1.C(C1C=CC(C(OCCO)=O)=CC=1)CCC.C(OCCCCCCCC)(=O)C1C=CC=CC=1.C([O-])(=O)C1C=CC=CC=1>CO>[CH3:11][CH2:12][CH2:13][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:2]([CH3:1])[CH3:23] |f:6.7|

Inputs

Step One
Name
HYDROCARBON
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OCCCC)(=O)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=CC(=O)OCCCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)[O-])(=O)OCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O.C(CCC)OC(\C=C/C(=O)OCCCC)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C1=CC=CC=C1)=O
Step Twelve
Name
BRANCHED ALIPHATIC HYDROCARBON SOY METHYL ESTER FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
BUTYL CELLOSOLVE BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCOCCCC
Step Fifteen
Name
ETHYLENE GLYCOL MONOBUTYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=C(C(=O)OCCO)C=C1
Step 16
Name
BENZOIC ACID BUTYL CELLOSOLVE ESTER 2ETHYLHEXYL BENZOATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCCCC
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-]
Step 19
Name
BENZOIC ACID 2-ETHYLHEXYL ESTER d-LIMONENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
TERPENE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step 23
Name
C14-C24 METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
FATTY ACID METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
METHYL ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step 27
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=CC=C1)=O
Step 28
Name
BENZOIC ACID ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
ESTER
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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